molecular formula C8H11FO4 B2613338 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid CAS No. 2287280-78-6

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid

Cat. No.: B2613338
CAS No.: 2287280-78-6
M. Wt: 190.17
InChI Key: MDXKFNBXWXNAKK-AIDJGGAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H11FO4. This compound is characterized by the presence of a fluorine atom and an ethoxycarbonyl group attached to a cyclobutane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Addition of the ethoxycarbonyl group: This is usually done through esterification reactions using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid: This compound has a similar structure but may differ in its reactivity and applications.

    rac-(1S,3S)-3-(Ethoxycarbonyl)-1-fluorocyclobutane-1-carboxylic acid: This stereoisomer has distinct stereochemical properties that can influence its biological activity.

Uniqueness

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is unique due to its specific combination of a fluorine atom and an ethoxycarbonyl group on a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXKFNBXWXNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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